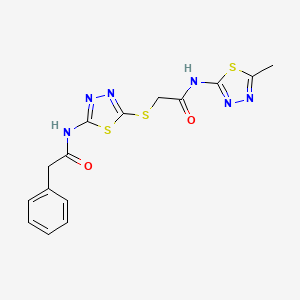

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.: 392318-89-7

Cat. No.: VC4377347

Molecular Formula: C15H14N6O2S3

Molecular Weight: 406.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392318-89-7 |

|---|---|

| Molecular Formula | C15H14N6O2S3 |

| Molecular Weight | 406.5 |

| IUPAC Name | N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

| Standard InChI | InChI=1S/C15H14N6O2S3/c1-9-18-19-13(25-9)17-12(23)8-24-15-21-20-14(26-15)16-11(22)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,20,22)(H,17,19,23) |

| Standard InChI Key | KJQFOHSMCJVPEG-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Structural Features

The compound contains two 1,3,4-thiadiazole rings connected via a sulfanyl (-S-) group. Key substituents include:

-

A 5-methyl group on one thiadiazole ring.

-

A 2-phenylacetamido group on the second thiadiazole ring.

The SMILES notation CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 confirms the connectivity of these functional groups .

Physicochemical Properties

No solubility data is available for this compound, though related thiadiazole derivatives typically exhibit moderate solubility in organic solvents like acetonitrile or ethyl acetate .

Synthesis and Characterization

Proposed Synthesis Route

A plausible synthesis pathway involves:

-

Thiadiazole Ring Formation: Condensation of thiosemicarbazide with α-halo ketones or aldehydes to form the 1,3,4-thiadiazole core .

-

Functionalization:

-

Purification: Column chromatography or recrystallization to isolate the final product .

Characterization Techniques

Comparative Analysis with Related Compounds

Challenges and Future Directions

Research Gaps

-

Lack of Direct Bioactivity Data: No studies explicitly test this compound’s efficacy.

-

Synthetic Complexity: Multi-step synthesis requiring optimization for scalability .

Recommendations

-

In Vitro Testing: Prioritize MTT assays against cancer cell lines (e.g., A549, MCF7) to assess cytotoxicity .

-

Molecular Docking: Investigate interactions with GLS1 or kinase targets using computational models .

-

Derivative Synthesis: Explore modifications to the methyl or phenylacetamido groups to enhance activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume